Cas no 885522-53-2 (3-Bromo-4-fluoro-6-methyl-1H-indazole)
3-Bromo-4-fluoro-6-methyl-1H-indazole Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-fluoro-6-methyl-1H-indazole
- 3-Bromo-4-fluoro-6-methyl (1H)indazole
- 3-bromo-4-fluoro-6-methyl-2H-indazole
- DTXSID80646389
- AKOS022173116
- 885522-53-2
- CS-0054314
- DB-204318
- 3-Bromo-4-fluoro-6-methyl(1h)indazole
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- Inchi: 1S/C8H6BrFN2/c1-4-2-5(10)7-6(3-4)11-12-8(7)9/h2-3H,1H3,(H,11,12)
- InChI Key: HZIDXVXOJNGYOE-UHFFFAOYSA-N
- SMILES: BrC1=C2C(=CC(C)=CC2=NN1)F
Computed Properties
- Exact Mass: 227.96984g/mol
- Monoisotopic Mass: 227.96984g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 28.7Ų
3-Bromo-4-fluoro-6-methyl-1H-indazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269001773-1g |
3-Bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 95% | 1g |
$714.00 | 2023-08-31 | |
| Chemenu | CM150072-1g |
3-bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 95% | 1g |
$830 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124954-100mg |
3-Bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 97% | 100mg |
¥2494.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124954-250mg |
3-Bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 97% | 250mg |
¥3984.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124954-500mg |
3-Bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 97% | 500mg |
¥5304.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124954-1g |
3-Bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 97% | 1g |
¥7957.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1124954-5g |
3-Bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 97% | 5g |
¥23871.00 | 2024-04-27 | |
| Crysdot LLC | CD11032408-1g |
3-Bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 95+% | 1g |
$880 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1057-100.0mg |
3-bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 95% | 100.0mg |
¥1523.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL1057-250.0mg |
3-bromo-4-fluoro-6-methyl-1H-indazole |
885522-53-2 | 95% | 250.0mg |
¥2433.0000 | 2025-04-11 |
3-Bromo-4-fluoro-6-methyl-1H-indazole Suppliers
3-Bromo-4-fluoro-6-methyl-1H-indazole Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-Bromo-4-fluoro-6-methyl-1H-indazole
3-Bromo-4-fluoro-6-methyl-1H-indazole (CAS No. 885522-53-2): A Versatile Building Block in Medicinal Chemistry
In the rapidly evolving field of medicinal chemistry, 3-Bromo-4-fluoro-6-methyl-1H-indazole (CAS No. 885522-53-2) has emerged as a crucial heterocyclic compound with significant potential in drug discovery. This halogenated indazole derivative serves as a valuable pharmaceutical intermediate, particularly in the development of kinase inhibitors and other targeted therapies.
The molecular structure of 3-Bromo-4-fluoro-6-methylindazole features a unique combination of substituents that make it particularly attractive for structure-activity relationship (SAR) studies. The presence of both bromine and fluorine atoms at the 3- and 4-positions respectively, along with the methyl group at the 6-position, provides multiple points for molecular modification and drug optimization.
Recent trends in AI-assisted drug discovery have highlighted the importance of such functionalized indazole compounds. Many researchers are searching for "indazole derivatives for cancer treatment" or "halogenated heterocycles in drug design", areas where 3-Bromo-4-fluoro-6-methyl-1H-indazole shows particular promise. Its structural features align well with current interests in precision medicine and targeted drug delivery systems.
The compound's physicochemical properties make it suitable for various medicinal chemistry applications. With a molecular weight of 229.05 g/mol and moderate lipophilicity, 3-Bromo-4-fluoro-6-methylindazole demonstrates good membrane permeability, a critical factor in drug development. These characteristics explain why it frequently appears in searches for "bioactive indazole scaffolds" and "fluorinated drug candidates".
In synthetic chemistry, 3-Bromo-4-fluoro-6-methyl-1H-indazole serves as a versatile building block for creating more complex molecules. The bromine atom at position 3 is particularly reactive in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are essential for constructing drug-like molecules. This reactivity profile makes it valuable for researchers investigating "palladium-catalyzed indazole modifications" or "fluorinated heterocycle synthesis".
The growing interest in personalized medicine has increased demand for specialized chemical intermediates like 3-Bromo-4-fluoro-6-methylindazole. Pharmaceutical companies and research institutions are actively exploring its potential in developing treatments for various conditions, particularly in oncology. Online searches for "indazole-based kinase inhibitors" and "fluorinated anticancer agents" reflect this therapeutic focus.
From a market perspective, the demand for halogenated indazole derivatives has shown steady growth, driven by increased R&D investment in targeted therapies. The compound's unique substitution pattern makes it particularly valuable for creating intellectual property in drug development, a fact recognized by researchers searching for "novel indazole patents" or "proprietary heterocyclic compounds".
Quality control of 3-Bromo-4-fluoro-6-methyl-1H-indazole is crucial for its pharmaceutical applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are typically employed to ensure purity and confirm structure. These quality aspects are important to researchers investigating "indazole characterization methods" or "analytical protocols for halogenated compounds".
The future applications of 3-Bromo-4-fluoro-6-methylindazole appear promising, particularly in the development of next-generation therapeutics. Its structural features align well with current trends in fragment-based drug discovery and covalent inhibitor design. These applications explain the growing number of searches for terms like "indazole in drug discovery 2024" and "emerging heterocyclic scaffolds".
Environmental and green chemistry considerations are also influencing the use of compounds like 3-Bromo-4-fluoro-6-methyl-1H-indazole. Researchers are increasingly interested in "sustainable heterocycle synthesis" and "eco-friendly pharmaceutical intermediates", prompting the development of more efficient synthetic routes for such valuable building blocks.
In conclusion, 3-Bromo-4-fluoro-6-methyl-1H-indazole (CAS No. 885522-53-2) represents an important chemical entity in modern medicinal chemistry. Its unique structural features, combined with versatile reactivity and promising biological potential, ensure its continued relevance in pharmaceutical research and development. As the field advances, this compound will likely play an increasingly significant role in addressing current challenges in drug discovery and therapeutic innovation.
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